molecular formula C8H9N5 B8249607 (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine

(Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine

Cat. No.: B8249607
M. Wt: 175.19 g/mol
InChI Key: ACWCANXGLNLMJB-UHFFFAOYSA-N
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Description

(Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine: is a chemical compound known for its role as an impurity in Tenofovir, an antiretroviral drug. It is also referred to as 9-propenyladenine and is a derivative of adenine, a purine base found in DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine involves the alkylation of adenine with propenyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent quality control measures to ensure the purity of the compound, particularly to limit the presence of mutagenic impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Mechanism of Action

The mechanism of action of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. Its structural similarity to adenine allows it to be incorporated into DNA and RNA, potentially leading to mutations and other cellular effects .

Comparison with Similar Compounds

Properties

IUPAC Name

9-prop-1-enylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCANXGLNLMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296376
Record name 9-(1-Propen-1-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4121-40-8
Record name 9-(1-Propen-1-yl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4121-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(1-Propen-1-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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